Cas no 1001519-40-9 (1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide)

1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide 化学的及び物理的性質
名前と識別子
-
- 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide
- SB86732
- BBL038622
- 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide
- 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid hydrazide
- 1-Methyl-5-trifluoromethyl-1H-pyrazole-3-carboxylic acid hydrazide
- DTXSID201158420
- STK312334
- EN300-228480
- 1-methyl-5-(trifluoromethyl)pyrazole-3-carbohydrazide
- AKOS000308273
- 1001519-40-9
- CS-0240454
- BQB51940
-
- MDL: MFCD03419818
- インチ: InChI=1S/C6H7F3N4O/c1-13-4(6(7,8)9)2-3(12-13)5(14)11-10/h2H,10H2,1H3,(H,11,14)
- InChIKey: JEMCLXOSBQIDKX-UHFFFAOYSA-N
- ほほえんだ: CN1C(C(F)(F)F)=CC(C(NN)=O)=N1
計算された属性
- せいみつぶんしりょう: 208.05719535Da
- どういたいしつりょう: 208.05719535Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 232
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.9Ų
- 疎水性パラメータ計算基準値(XlogP): 0
1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB498444-1 g |
1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide |
1001519-40-9 | 1g |
€398.20 | 2022-03-01 | ||
Chemenu | CM483102-1g |
1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide |
1001519-40-9 | 95% | 1g |
$407 | 2022-06-14 | |
Enamine | EN300-228480-10.0g |
1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide |
1001519-40-9 | 95% | 10.0g |
$1977.0 | 2024-06-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1311124-2.5g |
1-methyl-5-(trifluoromethyl)-1h-pyraZole-3-carbohydrazide |
1001519-40-9 | 95+% | 2.5g |
¥22755 | 2023-04-17 | |
Enamine | EN300-228480-0.1g |
1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide |
1001519-40-9 | 95% | 0.1g |
$203.0 | 2024-06-20 | |
Enamine | EN300-228480-1.0g |
1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide |
1001519-40-9 | 95% | 1.0g |
$583.0 | 2024-06-20 | |
Fluorochem | 026751-250mg |
1-Methyl-5-trifluoromethyl-1 H -pyrazole-3-carboxylic acid hydrazide |
1001519-40-9 | 250mg |
£85.00 | 2022-03-01 | ||
Fluorochem | 026751-1g |
1-Methyl-5-trifluoromethyl-1 H -pyrazole-3-carboxylic acid hydrazide |
1001519-40-9 | 1g |
£287.00 | 2022-03-01 | ||
Enamine | EN300-228480-5g |
1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide |
1001519-40-9 | 95% | 5g |
$1276.0 | 2023-09-15 | |
Enamine | EN300-228480-2.5g |
1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide |
1001519-40-9 | 95% | 2.5g |
$843.0 | 2024-06-20 |
1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide 関連文献
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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3. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazideに関する追加情報
Introduction to 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide (CAS No. 1001519-40-9)
1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide is a highly specialized organic compound with the CAS registry number 1001519-40-9. This compound belongs to the class of pyrazole derivatives, which are widely recognized for their versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The structure of this compound is characterized by a pyrazole ring system substituted with a methyl group at position 1, a trifluoromethyl group at position 5, and a carbohydrazide group at position 3.
The pyrazole ring is a five-membered heterocyclic structure containing two nitrogen atoms at positions 1 and 3. This aromatic system is known for its stability and reactivity, making it a valuable scaffold in drug design and chemical synthesis. The methyl group substitution at position 1 contributes to the compound's hydrophobicity, while the trifluoromethyl group at position 5 enhances its electronic properties and increases its stability against metabolic degradation. The carbohydrazide group at position 3 introduces nucleophilic reactivity, enabling this compound to participate in various condensation reactions.
Recent studies have highlighted the potential of 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide as a key intermediate in the synthesis of bioactive molecules. For instance, researchers have explored its role in the development of novel antifungal agents with enhanced efficacy and reduced toxicity. The compound's ability to form stable complexes with metal ions has also been investigated for its potential applications in catalysis and materials science.
In terms of synthesis, 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide can be prepared through a variety of methods, including nucleophilic substitution, condensation reactions, and oxidative coupling. One of the most efficient routes involves the reaction of an appropriate pyrazole derivative with hydrazine derivatives under controlled conditions. The optimization of these synthetic pathways has been a focus of recent research efforts, aiming to improve yield and reduce production costs.
The physical properties of this compound include a melting point of approximately 220°C and a molecular weight of 247.2 g/mol. Its solubility in common organic solvents such as dichloromethane and acetonitrile makes it suitable for use in various organic reactions. The compound is also stable under normal storage conditions but should be protected from exposure to strong oxidizing agents or extreme temperatures.
From an application perspective, 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide has shown promise in several areas:
- Pest control: As an intermediate in the synthesis of fungicides and insecticides with high selectivity and low environmental impact.
- Pharmaceuticals: As a building block for developing novel drugs targeting specific biological pathways.
- Catalysis: As a ligand or precursor in homogeneous catalysis for organic transformations.
Recent advancements in computational chemistry have enabled researchers to predict the bioavailability and pharmacokinetic profiles of compounds like 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide with greater accuracy. These studies have provided valuable insights into optimizing the compound's properties for therapeutic applications.
In conclusion, CAS No. 1001519-40-9, or 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide, is a versatile compound with significant potential across multiple disciplines. Its unique structure, combined with recent research advancements, positions it as an important tool in modern chemical synthesis and drug discovery.
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